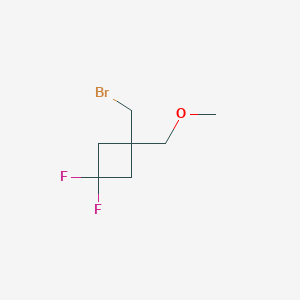

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a chemical compound with the molecular weight of 193.08 . It is stored at 4 degrees Celsius and is in liquid form . The IUPAC name for this compound is 1-(bromomethyl)-1-(methoxymethyl)cyclobutane .

Synthesis Analysis

The synthesis of cyclobutanes involves various methods such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Other methods include copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes . A [2 + 2] cycloaddition of terminal alkenes with allenoates is also used for the rapid synthesis of 1,3-substituted cyclobutanes .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13BrO/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis

Cyclobutanes undergo various reactions. For example, they can participate in Suzuki-Miyaura coupling reactions with potassium cyclopropyl- and cyclobutyltrifluoroborates . They can also undergo copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Physical And Chemical Properties Analysis

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a liquid at room temperature . It has a molecular weight of 193.08 .Scientific Research Applications

Organic Synthesis and Catalysis

Cyclobutane derivatives, including those similar to the compound of interest, have been studied for their potential in organic synthesis. Lewis acid-catalyzed reactions involving cyclobutane derivatives have been explored for constructing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process showcases the versatility of cyclobutane frameworks in synthesizing complex molecular structures under mild conditions, indicating potential applications of similar compounds in organic synthesis (Yao & Shi, 2007).

Photochemical Applications

The photochemical properties of cyclobutane derivatives have been investigated, showing that direct photolysis can lead to various isomeric products. These findings suggest that compounds like 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane could be of interest in photochemical studies for the generation of novel organic compounds through intramolecular reactions (Leigh & Li, 2003).

Material Science and Polymer Chemistry

In the field of material science, cyclobutane derivatives have been utilized in the synthesis of novel polymers. For example, cyclolinear polycarbosilanes with cyclobutane units have been synthesized and further functionalized to produce poly(methyl methacrylate) (PMMA) or polystyrene (PS) grafted copolymers. These materials demonstrate the potential of cyclobutane-containing compounds in developing advanced materials with specific properties (Hyun et al., 2006).

Mechanism of Action

The mechanism of action of cyclobutanes depends on the specific reaction they are involved in. For example, in the Suzuki-Miyaura coupling reaction, the cyclobutane acts as a coupling partner with potassium cyclopropyl- and cyclobutyltrifluoroborates . In the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes, the cyclobutane undergoes hydroalkylation .

Safety and Hazards

This compound is classified under GHS07 for safety . It has hazard statements H227, H315, H319, H335, indicating that it is a flammable liquid and vapor, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using only non-sparking tools .

properties

IUPAC Name |

1-(bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2O/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBSJMONHYJCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC(C1)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2835469.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2835470.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B2835475.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2835476.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)

![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)